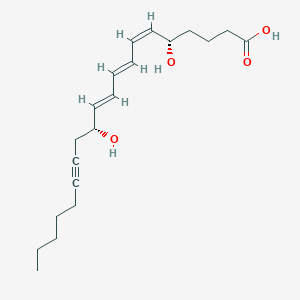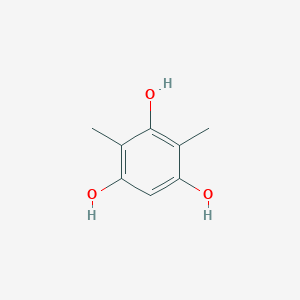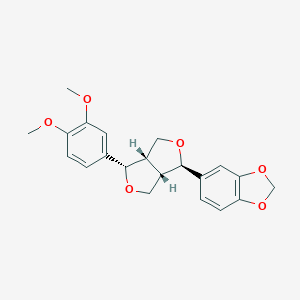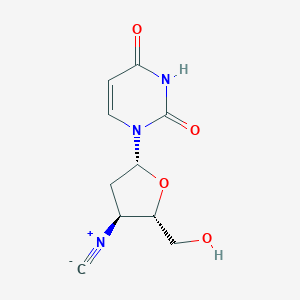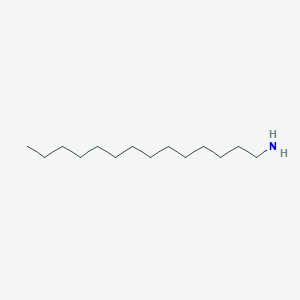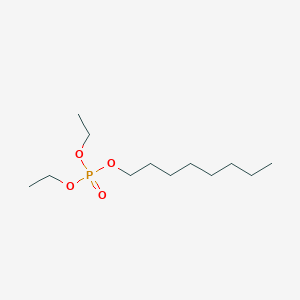![molecular formula C13H17NO4S B048691 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid CAS No. 123529-85-1](/img/structure/B48691.png)
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid, also known as MTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of butyric acid derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in fatty acid metabolism. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been shown to bind to the active site of these enzymes, preventing the binding of their natural substrates. This leads to a decrease in the activity of the enzymes and a subsequent decrease in the production of fatty acids.
Efectos Bioquímicos Y Fisiológicos
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain fatty acids in the blood and liver, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid in lab experiments is its high purity and stability. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be easily synthesized and purified, and its purity can be confirmed using various analytical techniques. This makes it an ideal compound for use in biochemical and biophysical experiments. However, one of the limitations of using 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is its relatively low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid. One area of research is the development of new synthetic methods for 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid, particularly in the treatment of metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid and its effects on various enzymes and metabolic pathways.
Conclusion:
In conclusion, 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of metabolic disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid and to investigate its potential for use in various experimental setups.
Métodos De Síntesis
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of phenoxyacetic acid with thioacetic acid followed by the reaction of the resulting product with 2-amino-4-methylthiobutyric acid. The final product is obtained after purification and crystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been extensively studied for its potential applications in scientific research. One of the major applications of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is in the study of protein-ligand interactions. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be used as a probe to study the binding of proteins to ligands and to investigate the mechanism of action of various drugs. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has also been used to study the structure and function of enzymes, particularly those involved in the metabolism of fatty acids.
Propiedades
Número CAS |
123529-85-1 |
|---|---|
Nombre del producto |
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid |
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
PRBWCDOXQVNOTE-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Solubilidad |
31.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




